

The Solubility and Stability of Mordant Red 15: A Technical Guide

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Compound of Interest

Compound Name: Mordant red 15

Cat. No.: B1581146

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15, also widely known by its synonym Alizarin Red S, is an anthraquinone dye that serves as a common histochemical stain to identify and quantify calcium deposits in cell cultures and tissues. Its utility in biological and chemical research necessitates a thorough understanding of its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of **Mordant Red 15**, along with detailed experimental protocols for their determination.

Solubility of Mordant Red 15

The solubility of a compound is a critical parameter for its application in solution-based assays and formulations. **Mordant Red 15**, in its sodium salt form, exhibits solubility in a range of polar solvents. The following table summarizes the available quantitative and qualitative solubility data for **Mordant Red 15** in various solvents.

Solvent	Solubility	Temperature	Notes
Water	1 mg/mL[1]	Room Temperature	-
Water	7.69% (w/v)	Not Specified	[2]
Water	10 mg/mL	Not Specified	Requires sonication for dissolution.
Dimethyl Sulfoxide (DMSO)	2.3 mg/mL (6.72 mM)	Not Specified	It is advised to use fresh DMSO as moisture can reduce solubility.
Ethanol	Insoluble	Not Specified	-
Alcohol	0.1% (w/v)	Not Specified	
Cellosolve	Soluble	Not Specified	[3][4]
Acetone	Slightly Soluble	Not Specified	[3][4]

Stability of Mordant Red 15

The stability of **Mordant Red 15** is influenced by several factors, including pH, light exposure, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for the accurate preparation and storage of its solutions.

General Stability and Storage

Mordant Red 15 is generally considered stable under standard laboratory conditions[3][4]. However, it is incompatible with strong oxidizing agents[3][4]. For staining applications, a freshly prepared 2% (w/v) aqueous solution of Alizarin Red S, with the pH adjusted to 4.1-4.3, can be stored at 4°C and protected from light for up to one month[5]. Another source suggests that a prepared staining solution is stable for up to 4 months under similar storage conditions.

pH Sensitivity

The color and stability of **Mordant Red 15** solutions are pH-dependent. For its use as a stain for calcium deposits, the optimal pH range is 4.1 to 4.3. It also acts as a colorimetric pH

indicator, changing from yellow at pH 4.3 to violet at pH 6.3[4].

Photodegradation

Mordant Red 15 is susceptible to degradation upon exposure to light, particularly UV radiation. Studies have shown that in the presence of photocatalysts such as ZnO, TiO₂, and SnO₂, **Mordant Red 15** undergoes rapid degradation under UV light[6]. The degradation kinetics in such systems have been reported to follow a first-order reaction[6]. The principal intermediate product of its photodegradation in the presence of TiO₂ under visible light is phthalic acid[7].

Degradation by Ozonation

Ozonation is another process that can lead to the degradation of **Mordant Red 15**. Studies have shown that approximately 70% of Alizarin Red S can be removed from an aqueous solution through ozonation, with the degradation following first-order kinetics[8][9].

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and stability of **Mordant Red 15**.

Protocol for Determining Solubility by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of **Mordant Red 15** in a given solvent using UV-Vis spectrophotometry, based on the principle of creating a calibration curve.

1. Preparation of Standard Solutions and Calibration Curve:

- Prepare a stock solution of **Mordant Red 15** of a known high concentration in the solvent of interest.
- Perform a series of dilutions from the stock solution to create a set of standard solutions with known concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Mordant Red 15** using a UV-Vis spectrophotometer.
- Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

2. Preparation of a Saturated Solution:

- Add an excess amount of **Mordant Red 15** powder to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Sample Analysis:

- After the equilibration period, allow the undissolved solid to settle.
- Carefully filter the supernatant using a syringe filter (e.g., 0.45 μm) to obtain a clear, saturated solution.
- Measure the absorbance of the saturated solution at the λ_{max} .

4. Calculation of Solubility:

- Using the equation of the line from the calibration curve, determine the concentration of **Mordant Red 15** in the saturated solution from its absorbance. This concentration represents the solubility of **Mordant Red 15** in that solvent at the specified temperature.

Protocol for Assessing Photostability

This protocol provides a framework for evaluating the photostability of a **Mordant Red 15** solution.

1. Sample Preparation:

- Prepare a solution of **Mordant Red 15** in the desired solvent at a known concentration.
- Divide the solution into two sets of transparent, sealed containers. One set will be exposed to light, and the other will serve as a dark control.

2. Experimental Setup:

- Place one set of samples in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature.
- Wrap the second set of samples in aluminum foil to protect them from light and store them under the same temperature conditions as the exposed samples.

3. Data Collection:

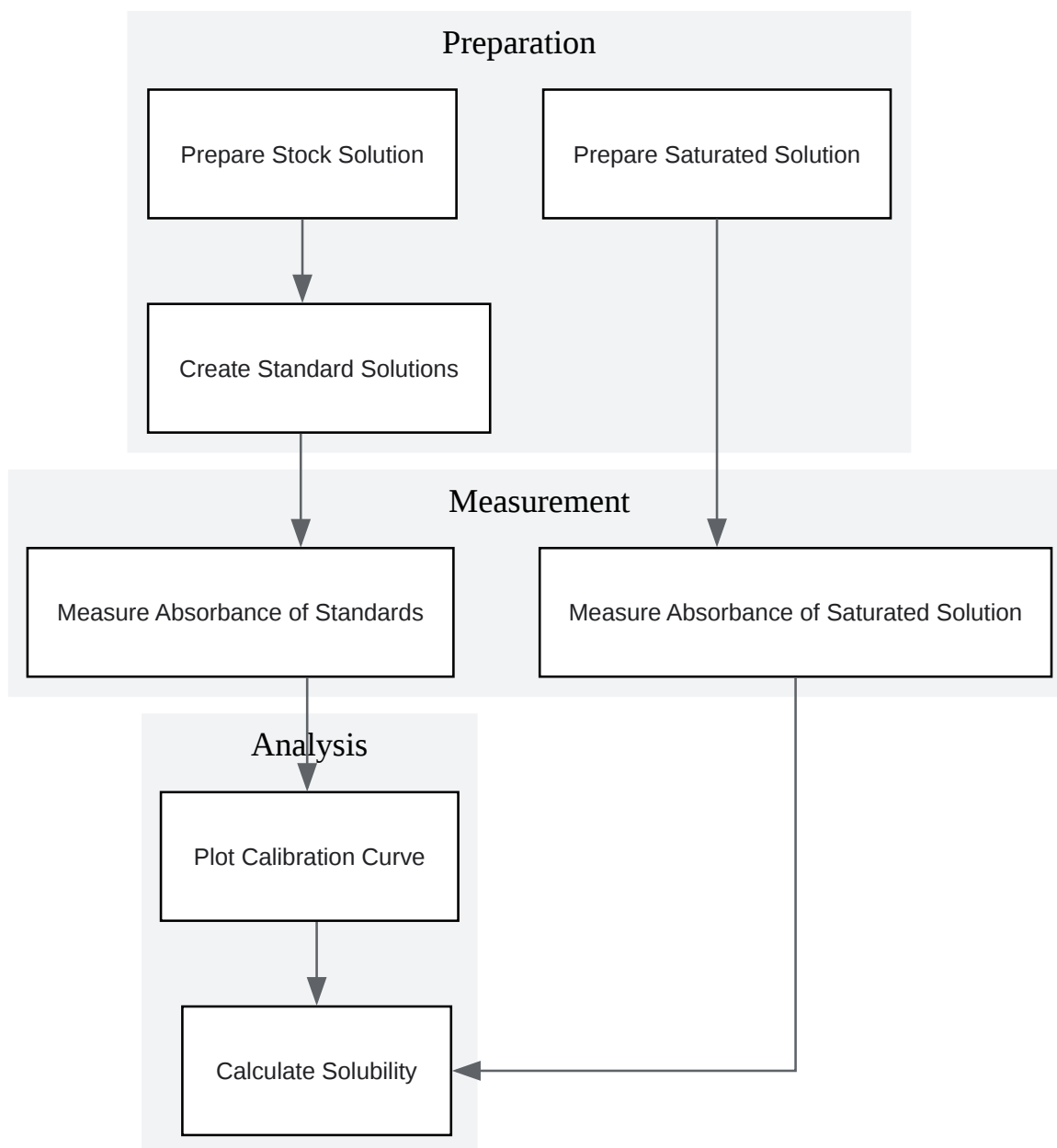
- At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.
- Measure the absorbance of each aliquot at the λ_{max} using a UV-Vis spectrophotometer.

4. Data Analysis:

- Compare the absorbance values of the light-exposed samples to those of the dark control samples over time.
- A decrease in the absorbance of the light-exposed samples indicates photodegradation.
- The rate of degradation can be determined by plotting the concentration (or absorbance) versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

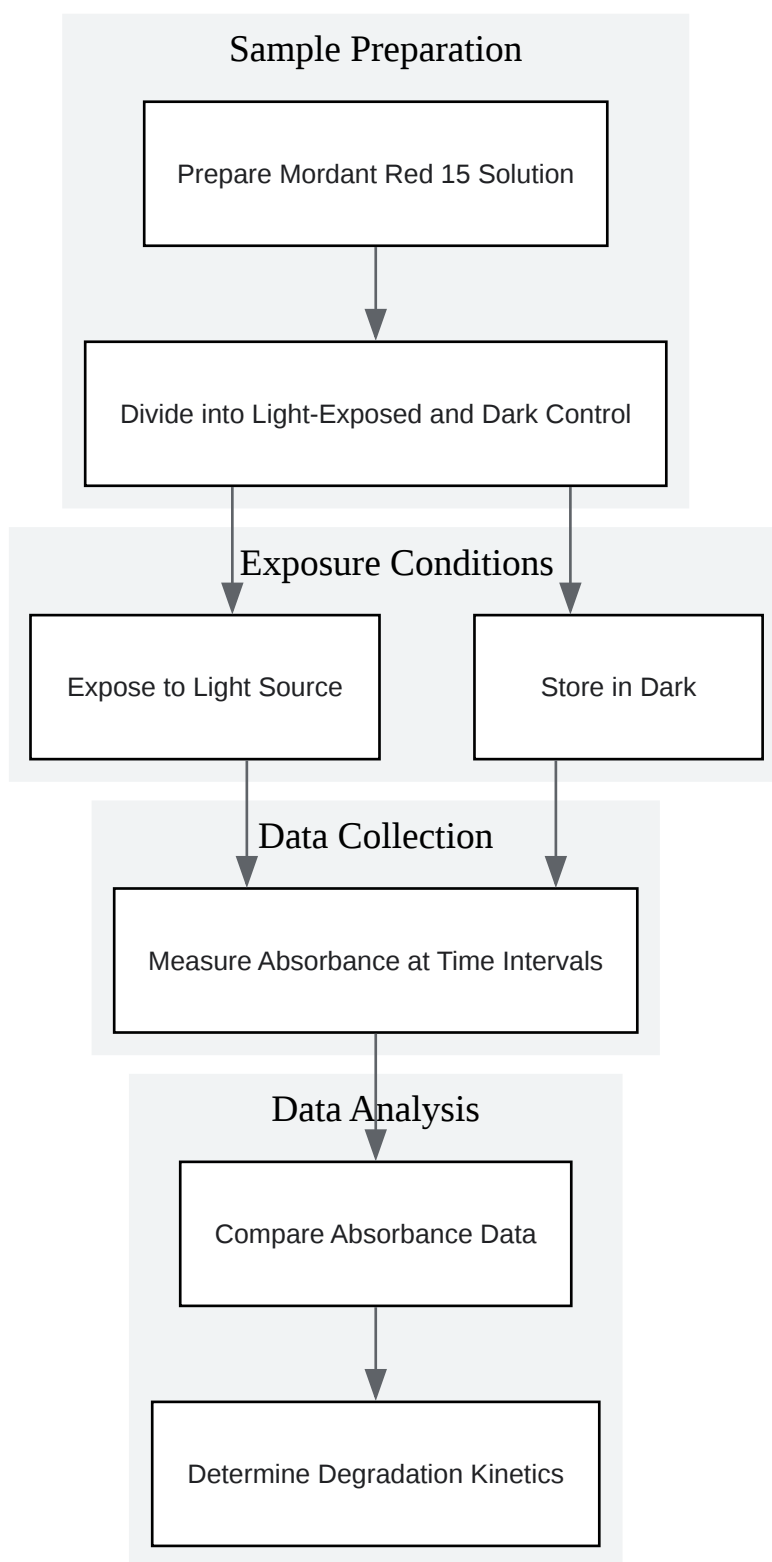
Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for determining the solubility of **Mordant Red 15**.



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Caption: Workflow for assessing the photostability of **Mordant Red 15**.

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